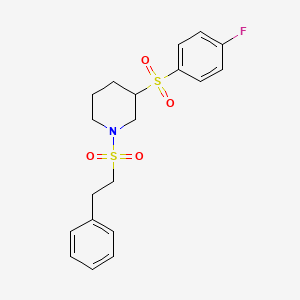
3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine is a complex organic compound that features both fluorophenyl and phenethylsulfonyl groups attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of piperidine with 4-fluorobenzenesulfonyl chloride and phenethylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorophenylsulfonyl chloride
- Phenethylsulfonyl chloride
- Piperidine derivatives
Uniqueness
3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine is unique due to the presence of both fluorophenyl and phenethylsulfonyl groups, which confer distinct chemical and biological properties. The combination of these groups on a piperidine ring enhances its potential for diverse applications, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(2-phenylethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4S2/c20-17-8-10-18(11-9-17)27(24,25)19-7-4-13-21(15-19)26(22,23)14-12-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSRIHGCORTYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid](/img/structure/B2850327.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B2850328.png)
![3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2850329.png)
![6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2850333.png)
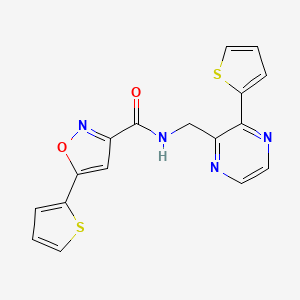
![5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B2850335.png)
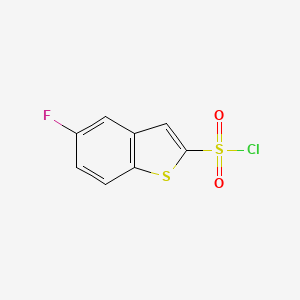
![2,6-difluoro-N-[2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2850341.png)
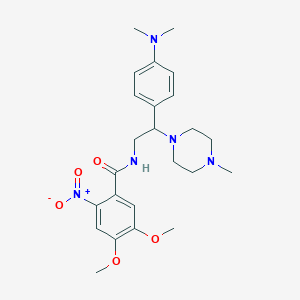
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2850344.png)
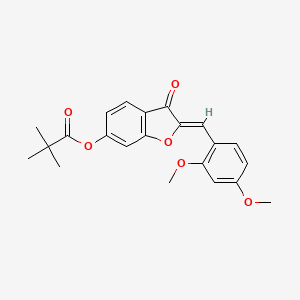
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}urea](/img/structure/B2850348.png)
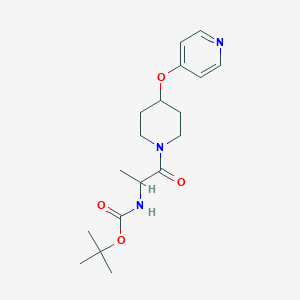
![N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2850350.png)
